molecular formula C11H8N2O B1386443 4-Methoxyquinoline-3-carbonitrile CAS No. 1156314-94-1

4-Methoxyquinoline-3-carbonitrile

Cat. No. B1386443
M. Wt: 184.19 g/mol
InChI Key: JYQMTEGQTKXOTK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives, including 4-Methoxyquinoline-3-carbonitrile, has been a subject of numerous studies . For instance, a series of novel 7-chloroquinoline derivatives were synthesized using the Vilsmeier–Haack reaction and aromatic nucleophilic substitution . Another study reported the synthesis of quinoline-3-carbonitrile-appended pyrazole using 6-substituted-2-hydrazinyl quinoline-3-carbonitrile as an intermediate .


Molecular Structure Analysis

The molecular structure of 4-Methoxyquinoline-3-carbonitrile is based on the quinoline scaffold, which is a common nitrogen-containing heterocycle . The methoxy group (OCH3) is attached to the 4th carbon of the quinoline ring, and the carbonitrile group (CN) is attached to the 3rd carbon .


Chemical Reactions Analysis

Quinoline derivatives, including 4-Methoxyquinoline-3-carbonitrile, have been involved in various chemical reactions . For example, the functionalization of the quinoline moiety at different positions has allowed for varying pharmacological activities of its derivatives .


Physical And Chemical Properties Analysis

4-Methoxyquinoline-3-carbonitrile is a chemical compound with a molecular formula of C11H8N2O and a molecular weight of 184.19 g/mol. More detailed physical and chemical properties such as melting point, boiling point, and density can be found in specialized chemical databases .

Scientific Research Applications

Antimicrobial and Antibiofilm Activities

  • Scientific Field : Microbiology
  • Application Summary : Methoxyquinoline derivatives have been synthesized and tested for their antimicrobial activity against various pathogenic microbes . These compounds have shown significant antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and unicellular fungi .
  • Methods of Application : The compounds were synthesized via the reaction of 4-chloro-7-methoxyquinoline with various sulfa drugs . The structural elucidation was verified based on spectroscopic data analysis .
  • Results : The results revealed that compound 3l has the highest effect on most tested bacterial and unicellular fungal strains . The highest effect of compound 3l was observed against E. coli and C. albicans with MIC = 7.812 and 31.125 g/mL, respectively .

Biological Activities of Heteroannulated Quinolones

  • Scientific Field : Pharmacology
  • Application Summary : Quinolones and their heteroannulated derivatives have a diverse spectrum of biological activities, including antifungal, anti-inflammatory, anti-diabetes, anti-Alzheimer’s disease, antioxidant, and diuretic activities .
  • Methods of Application : This involves the synthesis of diverse quinolone-based scaffolds .
  • Results : The biological activities of some heteroannulated quinolones were discussed, but specific results or outcomes were not provided in the source .

Synthesis of Fused Heterocycles

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Hydroxy-2-quinolones and their synthetic analogs have been used in the synthesis of various heteroannelated derivatives . These compounds are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
  • Methods of Application : The synthetic approaches involve the reaction of quinolin-2-ones with various reagents to form four-membered to seven-membered heterocycles .
  • Results : The synthesized heterocycles have shown unique biological activities .

Corrosion Inhibitors

  • Scientific Field : Materials Science
  • Application Summary : Quinoline-3-carbonitrile derivatives have been tested for their anti-corrosive properties on mild steel in a 1.0 M HCl medium . These compounds have shown good inhibition efficiencies .
  • Methods of Application : The compounds were synthesized and their inhibition efficiencies were investigated using electrochemical techniques at different inhibitor concentrations and temperatures .
  • Results : The study revealed that the compound 4-(4-nitrophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (NPQC) had a higher inhibition efficiency than 4-(furan-3-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile (FQC) .

Carbon Nanotubes

  • Scientific Field : Nanotechnology
  • Application Summary : Carbon nanotubes (CNTs), including multi-walled carbon nanotubes (MWCNTs), have become a possible new choice in variable disciplines such as gene therapy, bioengineering, cancer treatment and nanotechnology applications in devices, and optics .
  • Methods of Application : This involves the engineering of nanoparticles, structures with characteristic diameters ranging from 1 to 100 nm .
  • Results : The unique and adjustable chemical and physical characteristics of these nanoparticles have made them essential components in a wide range of developing technologies .

Metal-Free Quinoline Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : The quinoline ring system is one of the most ubiquitous heterocycles in the fields of medicinal and industrial chemistry, forming the scaffold for compounds of great significance . These include anti-inflammatory and antitumor agents, the antimalarial drugs quinine and chloroquine, and organic light-emitting diodes .
  • Methods of Application : This involves the synthesis of quinoline derivatives .
  • Results : Since the first synthesis of quinolines in 1879, a multitude of synthetic routes have been developed .

Future Directions

Quinoline derivatives, including 4-Methoxyquinoline-3-carbonitrile, continue to be a subject of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on the development of more potent quinolinyl-pyrazoles for the treatment of various health threats . Additionally, the exploration of the drug-likeness of the quinoline-hybrids and the influence of substituent characteristics and position on the biological activity of the compounds could be a promising direction .

properties

IUPAC Name

4-methoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-14-11-8(6-12)7-13-10-5-3-2-4-9(10)11/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQMTEGQTKXOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=NC2=CC=CC=C21)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxyquinoline-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Fleming - 2019 - researchspace.auckland.ac.nz
Cancer is one of the largest causes of mortality worldwide and is the leading cause of death in New Zealand. Hypoxia is a feature of all cancer types and is defined as a state of reduced …
Number of citations: 0 researchspace.auckland.ac.nz

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